1-(2,6-Dichloropyridin-3-yl)sulfonyl-2,3-dihydroindole-3-carboxylic acid
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Overview
Description
1-(2,6-Dichloropyridin-3-yl)sulfonyl-2,3-dihydroindole-3-carboxylic acid, also known as DIDS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and is known for its ability to inhibit the activity of chloride channels.
Mechanism of Action
1-(2,6-Dichloropyridin-3-yl)sulfonyl-2,3-dihydroindole-3-carboxylic acid inhibits chloride channels by binding to a specific site on the channel protein, thereby blocking the movement of chloride ions across the cell membrane. The exact mechanism of action of 1-(2,6-Dichloropyridin-3-yl)sulfonyl-2,3-dihydroindole-3-carboxylic acid is not fully understood, but it is believed to involve a conformational change in the channel protein that prevents chloride ion movement.
Biochemical and Physiological Effects:
1-(2,6-Dichloropyridin-3-yl)sulfonyl-2,3-dihydroindole-3-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of CFTR, which is a chloride channel that is mutated in patients with cystic fibrosis. 1-(2,6-Dichloropyridin-3-yl)sulfonyl-2,3-dihydroindole-3-carboxylic acid has also been shown to inhibit the activity of CaCCs, which are involved in various physiological processes such as smooth muscle contraction, sensory signaling, and epithelial transport.
Advantages and Limitations for Lab Experiments
1-(2,6-Dichloropyridin-3-yl)sulfonyl-2,3-dihydroindole-3-carboxylic acid has several advantages as a research tool. It is a potent and specific inhibitor of chloride channels, making it a useful tool for studying the role of chloride channels in various physiological processes. However, 1-(2,6-Dichloropyridin-3-yl)sulfonyl-2,3-dihydroindole-3-carboxylic acid also has some limitations. It is a sulfonamide compound, which can interfere with other biological processes. Additionally, 1-(2,6-Dichloropyridin-3-yl)sulfonyl-2,3-dihydroindole-3-carboxylic acid can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(2,6-Dichloropyridin-3-yl)sulfonyl-2,3-dihydroindole-3-carboxylic acid. One area of interest is the development of more potent and specific inhibitors of chloride channels. Another area of interest is the study of the role of chloride channels in various disease states, such as cystic fibrosis and hypertension. Additionally, the use of 1-(2,6-Dichloropyridin-3-yl)sulfonyl-2,3-dihydroindole-3-carboxylic acid in combination with other drugs or therapies may provide new insights into the treatment of these diseases.
Synthesis Methods
The synthesis of 1-(2,6-Dichloropyridin-3-yl)sulfonyl-2,3-dihydroindole-3-carboxylic acid involves the reaction of 2,3-dihydroindole-3-carboxylic acid with 2,6-dichloropyridine-3-sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
1-(2,6-Dichloropyridin-3-yl)sulfonyl-2,3-dihydroindole-3-carboxylic acid has been used in various scientific research studies, particularly in the field of physiology and pharmacology. It is commonly used as an inhibitor of chloride channels and has been shown to block the activity of several types of chloride channels such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channels (CaCCs). 1-(2,6-Dichloropyridin-3-yl)sulfonyl-2,3-dihydroindole-3-carboxylic acid has also been used to study the role of chloride channels in various physiological processes such as cell volume regulation, synaptic transmission, and smooth muscle contraction.
properties
IUPAC Name |
1-(2,6-dichloropyridin-3-yl)sulfonyl-2,3-dihydroindole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4S/c15-12-6-5-11(13(16)17-12)23(21,22)18-7-9(14(19)20)8-3-1-2-4-10(8)18/h1-6,9H,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFLNZDCJRDYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1S(=O)(=O)C3=C(N=C(C=C3)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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